molecular formula C15H28O3 B8223484 6-Oxopentadecanoic acid

6-Oxopentadecanoic acid

Cat. No.: B8223484
M. Wt: 256.38 g/mol
InChI Key: SXLAXXCDDBNEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxopentadecanoic acid is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Myocardial Imaging Research

Zeng et al. (2013) conducted a study on a novel fatty acid derivative, specifically the 6'-oxo-11-(hexanamide)undecanoic acid, for potential use in myocardial imaging. Although the compound showed high radioactivity accumulation in the heart, it was ultimately deemed unsuitable as a myocardial imaging agent due to poor heart-to-blood ratios. However, this research provides valuable insights for future studies in related fatty acid tracers Zeng et al., 2013.

2. Environmental Degradation Studies

Yabalak et al. (2017) investigated the degradation of 6-aminopenicillanic acid (6-APA) in subcritical water with various oxidizing agents. This study is significant for understanding the environmental impact and degradation processes of related compounds, including 6-oxopentadecanoic acid Yabalak et al., 2017.

3. Synthesis of Azaheterocycles

Walton (2016) focused on synthetic strategies for 5- and 6-membered ring azaheterocycles facilitated by iminyl radicals, which are relevant in understanding the chemical behavior and potential applications of this compound and related compounds Walton, 2016.

4. Structural and Molecular Studies

Markowska et al. (2021) highlighted the importance of 6-aminohexanoic acid as a hydrophobic and flexible structural element in various molecules. This research offers insights into the structural significance of similar compounds, including this compound, in the synthesis of modified peptides and other applications Markowska et al., 2021.

5. Water Treatment Applications

Guo et al. (2016) explored the synthesis and testing of reactive electrochemical membranes for water treatment, providing a context for understanding the potential environmental applications of this compound in similar technologies Guo et al., 2016.

Properties

IUPAC Name

6-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLAXXCDDBNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.